![molecular formula C7H7N3S B015510 5-Amino-3-(2-thienyl)pyrazole CAS No. 96799-03-0](/img/structure/B15510.png)
5-Amino-3-(2-thienyl)pyrazole
Overview
Description
5-Amino-3-(2-thienyl)pyrazole is a laboratory chemical with the molecular formula C7H7N3S . It is used in various chemical reactions and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
5-Amino-pyrazoles, including 5-Amino-3-(2-thienyl)pyrazole, are versatile synthetic building blocks used in the synthesis of remarkable organic molecules . They are used in a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular weight of 5-Amino-3-(2-thienyl)pyrazole is 165.216 . Its structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
5-Amino-pyrazoles have been employed for two-component reactions with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and CH-acid compounds .Physical And Chemical Properties Analysis
5-Amino-3-(2-thienyl)pyrazole is a solid substance with a melting point range of 102-106 °C . It is light brown in appearance .Scientific Research Applications
Organic Synthesis
“5-Amino-3-(2-thienyl)pyrazole” is a potent reagent in organic synthesis . It serves as a versatile synthetic building block in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . It is used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Medicinal Chemistry
In the field of medicinal chemistry, “5-Amino-3-(2-thienyl)pyrazole” is a promising functional reagent . It is similar to biologically active compounds and has diverse applications, especially in pharmaceutics .
Synthesis of Heterocyclic Compounds
“5-Amino-3-(2-thienyl)pyrazole” is used in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Synthesis of Fused Heterocycles
Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . “5-Amino-3-(2-thienyl)pyrazole” is used in the synthesis of these outstanding compounds .
Drug Design and Engineering
Nitrogen-containing aromatic heterocycles are common motifs in a wide range of synthesized drugs . “5-Amino-3-(2-thienyl)pyrazole”, being a nitrogen-based heterocycle, plays a significant role in the drug design and engineering of pharmaceuticals .
Synthesis of Bioactive Fused Polycyclic Pyrazoles
“5-Amino-3-(2-thienyl)pyrazole” may be used as a starting material for preparing potential precursors for building bioactive fused polycyclic pyrazoles .
Mechanism of Action
Target of Action
The primary target of 5-Amino-3-(2-thienyl)pyrazole is the respiratory system . .
Mode of Action
It’s known that 5-amino-pyrazoles are potent reagents in organic and medicinal synthesis , suggesting that they may interact with various biological targets
Biochemical Pathways
5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of diverse organic molecules , indicating that they may influence a variety of biochemical pathways.
Result of Action
Given its potential impact on the respiratory system , it may have effects at the cellular level in respiratory tissues
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSOLYKLZBJHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335160 | |
Record name | 5-Amino-3-(2-thienyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(2-thienyl)pyrazole | |
CAS RN |
96799-03-0 | |
Record name | 5-Amino-3-(2-thienyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 5-Amino-3-(2-thienyl)pyrazole in environmental remediation?
A1: Research indicates that 5-Amino-3-(2-thienyl)pyrazole exhibits promise in the field of environmental remediation, specifically for the removal of heavy metals from aqueous solutions. One study investigated the use of carboxylated multiwalled carbon nanotubes (c-MWCNTs) modified with 5-Amino-3-(2-thienyl)pyrazole (termed p-MWCNTs) for the adsorption of cadmium ions (Cd2+) and arsenic ions (As3+). [] The study found that the modification of the carbon nanotubes with 5-Amino-3-(2-thienyl)pyrazole significantly enhanced their adsorption capacity for these heavy metal ions. This suggests that 5-Amino-3-(2-thienyl)pyrazole could potentially be incorporated into materials designed for water treatment and heavy metal removal applications.
Q2: How does 5-Amino-3-(2-thienyl)pyrazole interact with biological systems, particularly enzymes?
A2: 5-Amino-3-(2-thienyl)pyrazole has been investigated for its interactions with specific enzymes, offering insights into its potential biological activity. One study focused on the crystal structure of TrmD, a tRNA-(N1G37) methyltransferase found in Mycobacterium abscessus, in complex with 5-Amino-3-(2-thienyl)pyrazole. [] While the abstract doesn't provide detailed information about the interaction mechanism, the formation of a complex between 5-Amino-3-(2-thienyl)pyrazole and TrmD suggests potential inhibitory activity against this enzyme. This finding could be valuable for further research exploring the compound's potential as a lead compound for developing new antibacterial agents, particularly against Mycobacterium abscessus.
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